molecular formula C15H28O B14704820 3,7,11-Trimethyldodeca-2,6-dien-1-OL CAS No. 20576-56-1

3,7,11-Trimethyldodeca-2,6-dien-1-OL

Cat. No.: B14704820
CAS No.: 20576-56-1
M. Wt: 224.38 g/mol
InChI Key: MLNZDKSOEQLQOL-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodeca-2,6-dien-1-ol, with the molecular formula C15H28O, is a sesquiterpenoid alcohol of significant interest in chemical and biological research . This compound is structurally related to farnesol, a well-known acyclic sesquiterpene alcohol that serves as a key biosynthetic building block . Researchers value this structural family for its role in studying organic synthesis pathways, natural product chemistry, and fragrance compound analysis. The compound's structure, characterized by a 15-carbon chain with multiple methyl branches and diene functionality, makes it a valuable intermediate or standard in various laboratory investigations . In research settings, it is often utilized in gas chromatography-mass spectrometry (GC-MS) analysis for the identification of volatile components in complex natural extracts, serving as a reference material to help characterize similar compounds . Its applications are primarily in academic and industrial R&D laboratories, where it contributes to studies in phytochemistry, the development of novel synthetic methodologies, and the exploration of structure-activity relationships. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20576-56-1

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,6-dien-1-ol

InChI

InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,13,16H,5-8,10,12H2,1-4H3

InChI Key

MLNZDKSOEQLQOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=CCCC(=CCO)C)C

Origin of Product

United States

Natural Occurrence, Chemotypic Variation, and Environmental Modulators

Botanical Distribution and Isolation Protocols

A thorough review of phytochemical studies on the Myrtaceae family, a plant family renowned for its rich and diverse essential oil profiles, did not yield any specific reports on the presence of 3,7,11-Trimethyldodeca-2,6-dien-1-OL. While numerous other terpenoids are well-documented in genera such as Eucalyptus, Melaleuca, and Syzygium, this specific isomer is not among them.

Similarly, searches of scientific literature concerning the chemical composition of plants within the Verbenaceae and Piperaceae families did not reveal any documented instances of this compound. The essential oils of many species in these families have been analyzed, leading to the identification of a wide array of compounds, but this particular sesquiterpenoid has not been reported.

Beyond the specified families, there is a general lack of information on the occurrence of this compound across the plant kingdom. It is plausible that it exists in trace amounts that have yet to be detected or that it is a truly rare natural product.

Intraspecific and Interspecific Chemotypic Diversity

The concept of chemotypes—distinct chemical profiles within a single species or between closely related species—is a well-established phenomenon in chemical ecology. However, due to the absence of reported natural sources for this compound, there is no basis for a discussion of its chemotypic diversity.

Without any identified plant sources or variations in its chemical profile, no chemotype classifications or differentiations for this compound have been established.

The study of genetic markers and the application of phylogenomic approaches are powerful tools for understanding the biosynthesis of plant secondary metabolites and the basis of chemotypic variation. Research in this area has shed light on the genetic underpinnings of terpenoid production in many plant species. However, in the absence of any data on the natural occurrence and biosynthesis of this compound, no such studies have been conducted.

Abiotic and Biotic Factors Influencing Biosynthesis and Accumulation

The production of volatile secondary metabolites in plants is a dynamic process, intricately linked to the surrounding environment. Abiotic and biotic factors can trigger complex signaling pathways within the plant, leading to changes in the biosynthesis and accumulation of specific compounds. researchgate.net For instance, volatile terpenoids play crucial roles as airborne signals and antioxidants, helping plants cope with stress. researchgate.net

The concentration of sesquiterpenoid alcohols in plants is not static and often exhibits significant variation based on the season and the developmental stage (ontogeny) of the plant. nih.gov Seasonal changes are a primary driver influencing the chemical composition of plant essential oils. nih.govnih.gov

Research has documented these fluctuations in various plant species. For example, a study on the leaves of Piper claussenianum revealed that the amount of nerolidol (B1678203) produced varied considerably throughout the year. nih.gov Similarly, the concentration of trans-nerolidol in the essential oil of another plant was found to be markedly higher during the spring collection months of September, October, and November (87.0% to 94.0%) compared to the autumn months of March, April, and May (77.0% to 80.0%). nih.gov

A particularly striking example of seasonal impact was observed in the leaves of Baccharis dracunculifolia. The mean concentration of trans-nerolidol was found to be five times higher in samples collected in March compared to those collected in July of the previous year. nih.gov

Interactive Data Table: Seasonal Variation of trans-Nerolidol in Baccharis dracunculifolia

Climatic and microenvironmental conditions—including temperature, light, humidity, and soil type—play a crucial role in modulating the biosynthesis of plant secondary metabolites. nih.govresearchgate.net These factors can directly influence the enzymatic pathways responsible for producing compounds like nerolidol.

Light, for instance, is a critical external factor that regulates plant growth and development, and its absence or presence can alter the production of volatile compounds. oup.com Some studies have noted that the content of certain volatile compounds in tea (Camellia sinensis) leaves increases under dark conditions. oup.com

Temperature is another significant modulator. Cold stress has been shown to affect the accumulation of nerolidol derivatives. In certain tea cultivars, the accumulation of nerolidol glucoside in response to cold stress was linked to the expression levels of a specific gene, UGT91Q2, which facilitates the conversion of free nerolidol into its glycosidically bound form. researchgate.net This suggests a specific genetic and biochemical mechanism through which plants adapt to temperature stress by modifying sesquiterpenoid concentrations. researchgate.netoup.com

Interactive Data Table: Influence of Environmental Factors on Sesquiterpenoid Biosynthesis

Environmental stressors, such as ultraviolet (UV) radiation, can induce significant changes in the secondary metabolism of plants. nih.govresearchgate.net Plants respond to UV stress by synthesizing protective compounds that can absorb UV radiation or quench harmful reactive oxygen species. nih.gov

While some research indicates that nerolidol itself does not absorb UVB light, its biosynthesis can be affected by radiation stress. nih.gov Studies on other plant species have shown that UV radiation can enhance the production of various terpenes. In Mentha spicata (spearmint), UV treatment led to a significant increase in the majority of its monoterpenes and sesquiterpenes. researchgate.net Similarly, in sweet basil (Ocimum basilicum), exposure to UV-A and UV-B radiation increased the proportion of the monoterpenoid linalool, demonstrating that different wavelengths of UV light can alter the composition of essential oils. mdpi.com This suggests that UV radiation can act as a trigger for the accumulation of a wide range of terpenoid compounds as a defensive response. researchgate.netmdpi.com

Biosynthetic Pathways and Engineered Production Systems

Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways in Sesquiterpene Anabolism

Terpenoids, including sesquiterpenes, are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.orgwikipedia.org Organisms utilize two primary pathways to produce these precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. rsc.orgrsc.org

The MVA pathway, located in the cytosol of plants, animals, fungi, and archaea, is the primary source of precursors for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgresearchgate.net The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.org A series of phosphorylation and decarboxylation steps converts mevalonate into IPP. wikipedia.org

In contrast, the MEP pathway operates in the plastids of plants, most bacteria, and some eukaryotic parasites. rsc.orgrsc.org This pathway provides the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including essential molecules like carotenoids and the side chains of chlorophylls. rsc.org The MEP pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP). rsc.org

For the anabolism of sesquiterpenes like 3,7,11-Trimethyldodeca-2,6-dien-1-OL, the MVA pathway is the key supplier of IPP and DMAPP. rsc.org These C5 units are sequentially condensed by prenyltransferase enzymes. The addition of an IPP molecule to DMAPP yields geranyl pyrophosphate (GPP, C10), the precursor to monoterpenes. A subsequent addition of another IPP molecule to GPP forms farnesyl pyrophosphate (FPP, C15). rsc.org This C15 molecule is the direct precursor for all sesquiterpenoids. scisoc.or.th

PathwayLocation in PlantsKey PrecursorsPrimary ProductsRelevance to this compound
Mevalonate (MVA) Pathway CytosolAcetyl-CoASesquiterpenes (C15), Triterpenes (C30), SterolsDirectly provides the FPP precursor for its biosynthesis. rsc.orgresearchgate.net
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde 3-phosphateMonoterpenes (C10), Diterpenes (C20), CarotenoidsNot directly involved in cytosolic sesquiterpene biosynthesis. rsc.orgrsc.org

Functional Characterization of Sesquiterpene Synthases

The immense structural diversity of sesquiterpenoids arises from the activity of a class of enzymes known as sesquiterpene synthases (STSs). scisoc.or.thnih.gov These enzymes catalyze the conversion of the linear precursor, farnesyl pyrophosphate (FPP), into a wide array of cyclic and acyclic hydrocarbon skeletons. researchgate.net STSs are typically localized in the cytoplasm, where their FPP substrate is produced by the MVA pathway. scisoc.or.th

Functionally, STSs initiate their catalytic cycle by binding FPP and a divalent metal cofactor, usually Mg²⁺. scisoc.or.th The enzyme then facilitates the ionization of FPP by removing the pyrophosphate group, generating a farnesyl carbocation. This highly reactive intermediate can then undergo a series of complex intramolecular reactions, including cyclizations, rearrangements, and hydride shifts, all orchestrated within the enzyme's active site. researchgate.net The reaction is terminated by deprotonation or the addition of a water molecule, releasing the final sesquiterpene product. nih.gov

Structurally, plant STSs share conserved motifs critical for their function. These include the aspartate-rich DDXXD motif and the NSE/DTE consensus sequence, which are involved in binding the diphosphate (B83284) moiety of the substrate and coordinating the divalent metal ion cofactor. scisoc.or.thnih.gov Another conserved feature is the RXR motif, also implicated in substrate binding. scisoc.or.th The specific amino acid sequence and the three-dimensional folding of the active site pocket determine the precise sequence of intramolecular reactions and thus the structure of the final product(s). A single STS can sometimes produce multiple products from the single FPP substrate. nih.gov

Stereochemical Aspects of this compound Biosynthesis

The biosynthesis of terpenoids is a highly stereocontrolled process, with enzymes dictating the precise three-dimensional arrangement of atoms in the final molecule. The formation of this compound, an acyclic sesquiterpenoid alcohol, is no exception. Its biosynthesis begins with the stereospecific construction of the precursor, farnesyl pyrophosphate (FPP). The condensation reactions that form FPP, catalyzed by FPP synthase, occur with inversion of configuration at the carbon atom bearing the pyrophosphate group. researchgate.net

The conversion of FPP to a specific sesquiterpenoid is the key stereochemistry-determining step. This is governed by the sesquiterpene synthase (STS) enzyme. acs.org For an acyclic alcohol like this compound, the process involves the ionization of FPP to a farnesyl carbocation, followed by the quenching of this carbocation with a water molecule. The precise stereochemistry of the resulting hydroxyl group and the configuration of the double bonds are strictly controlled by the enzyme's active site architecture. The enzyme holds the flexible FPP substrate in a specific conformation, ensuring that the attack by water and any subsequent proton transfers occur with a defined stereochemical outcome. researchgate.net

While the cyclization reactions of many sesquiterpenes have been studied in detail, the formation of acyclic alcohols is a more straightforward process post-ionization. The stereochemistry of the final product, including the E/Z configuration of the double bonds, is inherited from the precursor FPP and maintained by the synthase during the catalytic process. For example, the biosynthesis of the antibiotic albaflavenone (B1261070) involves the cyclization of FPP to (+)-epi-isozizaene, a process where the stereochemical course of cyclization and rearrangements is precisely controlled by the epi-isozizaene synthase. acs.org This highlights the crucial role of the synthase in dictating the exact stereochemical fate of the farnesyl carbocation intermediate. nih.govnih.gov

Metabolic Engineering for Enhanced or Divergent Production

Metabolic engineering offers powerful strategies to increase the production of desired volatile organic compounds (VOCs) like this compound or to create novel compound profiles. umich.edunih.gov These approaches involve the targeted modification of an organism's genetic and regulatory processes to redirect metabolic flux towards the synthesis of the target molecule. nih.gov

Plants are a natural source of a vast diversity of VOCs, and their biosynthetic machinery is a prime target for genetic engineering. nih.gov Several strategies have been successfully employed to modify and enhance the production of specific terpenoids.

Furthermore, genetic modifications can involve the introduction of new enzymes to create novel products or the suppression of competing pathways that divert FPP away from the desired sesquiterpene. umich.edu For instance, downregulating enzymes that use FPP for the synthesis of sterols could increase the flux towards sesquiterpenoid production. These genetic modifications can lead to significant enhancements in plant defense, scent, and aroma profiles. umich.edunih.gov

For large-scale, industrial production of this compound, heterologous expression systems are often more feasible and scalable than relying on natural plant sources. nih.gov This involves transferring the biosynthetic genes from the original organism into a well-characterized host that can be easily cultivated in fermenters, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov

Saccharomyces cerevisiae is a particularly attractive host as it naturally possesses the MVA pathway, providing the necessary FPP precursor. researchgate.net Engineering efforts in yeast often focus on optimizing this native pathway to increase FPP supply and expressing a heterologous STS to produce the target sesquiterpene. nih.gov Strategies to improve yield include:

Pathway Upregulation: Overexpressing key enzymes of the MVA pathway.

Enzyme Fusion: Creating fusion proteins of FPP synthase and the desired sesquiterpene synthase. This spatial co-localization can channel the FPP substrate directly to the STS, minimizing its loss to competing pathways. nih.govresearchgate.net

Host Strain Engineering: Modifying the host's genome to reduce or eliminate pathways that compete for FPP, such as squalene (B77637) synthesis. researchgate.net

Plant-based transient expression systems, for example using Nicotiana benthamiana, have also emerged as a rapid and scalable platform for producing high yields of complex molecules like triterpenoids, demonstrating the potential for plant systems as bio-factories. frontiersin.org

Host OrganismEngineering StrategyAdvantage
Saccharomyces cerevisiae Overexpression of MVA pathway genes; Fusion of FPPS and STS enzymes. nih.govresearchgate.netEukaryotic host with native MVA pathway, GRAS status.
Escherichia coli Introduction of a complete heterologous MVA pathway. nih.govRapid growth, well-established genetic tools.
Nicotiana benthamiana Agroinfiltration-based transient expression of biosynthetic genes. frontiersin.orgRapid production, proper folding of plant-derived enzymes.

Ecological Roles and Inter Organismal Chemical Communication

Mediating Plant Defense Against Herbivory and Pathogens

Plants have evolved complex defense systems against a myriad of attackers. 3,7,11-Trimethyldodeca-2,6-dien-1-ol is a key player in these strategies, contributing to both direct and indirect defense mechanisms.

Role in Direct Plant Defense Strategies

Direct defense involves plant traits that have an immediate negative impact on herbivores and pathogens. This compound, hereafter referred to as farnesol (B120207), exhibits significant antimicrobial properties, functioning as a direct chemical defense against pathogenic microorganisms. nih.gov It is considered a phytoalexin, a compound produced by plants in response to microbial attack.

Research has demonstrated farnesol's effectiveness against a range of pathogens. It has been shown to inhibit the growth of the plant pathogenic fungus Fusarium graminearum. nih.gov Furthermore, it displays potent activity against human pathogens such as Staphylococcus aureus and the fungus Candida albicans, where it acts as a quorum-sensing molecule that can inhibit the formation of biofilms, which are protective colonies of microorganisms. nih.govmdpi.comnih.gov The compound is thought to exert its antimicrobial effect by causing cell membrane damage and impairing the synthesis of essential compounds like ergosterol (B1671047) in fungi. nih.gov This broad-spectrum antimicrobial activity suggests that its presence in plant tissues can provide a direct protective barrier against microbial invasion. nih.gov

Pathogen SpeciesObserved Effect of Farnesol
Fusarium graminearumGrowth inhibition nih.gov
Staphylococcus aureusGrowth inhibition, enhanced permeability to other compounds nih.govmdpi.com
Candida albicansInhibition of biofilm formation, blocks filamentation mdpi.comtaylorandfrancis.com
Aspergillus fumigatusAffects cell wall and cytoskeletal integrity mdpi.com
Paracoccidioides brasiliensisPotent antimicrobial agent, inhibits growth and viability nih.gov

Indirect Defense Mechanisms Through Tritrophic Interactions

Indirect defense strategies involve the plant recruiting the natural enemies of herbivores to reduce plant damage. oup.comfrontiersin.org This is often mediated by the release of a specific blend of herbivore-induced plant volatiles (HIPVs) that act as cues for predators and parasitoids. oup.comnih.gov

When attacked by herbivores, plants can synthesize and release farnesol as part of their volatile bouquet. nih.gov For instance, studies on maize (Zea mays) have identified the gene tps1, which is induced by herbivory and encodes a synthase enzyme that produces (E,E)-farnesol along with other sesquiterpenes. nih.gov These volatile emissions serve as chemical signals that guide natural enemies, such as parasitic wasps, to their herbivorous hosts. nih.govresearchgate.net The blend of volatiles can be highly specific, allowing a parasitoid to distinguish between plants damaged by its specific host and those damaged by non-host species. researchgate.net While farnesol is one component of this complex signal, its production following herbivore damage implicates it as a key element in these tritrophic interactions, enhancing the plant's defense by calling for "bodyguards". nih.govnih.gov

Involvement in Plant-Insect Chemical Ecology

Farnesol is a powerful semiochemical, a chemical substance that carries a message, profoundly influencing insect behavior through olfactory cues.

Olfactory Cues and Attraction/Repellence of Insects

The role of farnesol as an olfactory cue is complex, as it can act as both an attractant and a repellent depending on the insect species and ecological context. herts.ac.ukherts.ac.uk

As an attractant, farnesol is a known pheromone for several insect species. gerli.com For example, it is a component of the sex pheromone used by female spider mites to attract males for mating. epa.gov This function can be exploited in pest management; when applied to crops with a miticide, farnesol increases the activity of male mites, making them more likely to come into contact with the pesticide. epa.gov

Conversely, farnesol can act as a repellent or an alarm pheromone. The compound (E)-β-farnesene, a closely related sesquiterpene hydrocarbon derived from farnesol, is a well-documented alarm pheromone for aphids. nih.gov When released, it signals danger and causes other aphids to disperse. While plant-emitted farnesene (B8742651) may have a role in repelling aphids from maize, this effect can sometimes be moderated by other compounds in the plant's volatile blend. nih.gov

Insect GroupRole of Farnesol/DerivativesBehavioral Outcome
Spider MitesSex Pheromone (Attractant) epa.govIncreased male mite activity, aggregation for mating. epa.gov
AphidsAlarm Pheromone (Repellent) nih.govDispersal and cessation of feeding. nih.gov
Various InsectsPheromone/Kairomone gerli.comAttraction for mating or host location. gerli.com

Influence on Pollinator Behavior and Ecosystem Services

Farnesol is a constituent of many floral scents, contributing to the sweet, floral, and green aromas of flowers like linden blossom, lily of the valley, and acacia. pellwall.comhekserij.nlperfumersworld.com These floral bouquets are crucial for attracting pollinators, which are essential for the reproductive success of many plant species and for maintaining ecosystem health.

The presence of farnesol in the essential oils of flowers such as jasmine, ylang-ylang, rose, and neroli suggests its role in signaling to pollinators. olivetreepeople.com By contributing to a unique and attractive scent profile, farnesol helps pollinators locate and identify rewarding flowers, thus facilitating pollination. Its mild, persistent character also allows it to act as a fixative, blending and stabilizing more volatile scent components to create a longer-lasting fragrance. pellwall.com The specific contribution of farnesol alone versus the entire floral blend in pollinator attraction is an area of ongoing research, but its widespread presence in fragrant flowers points to its significance in these vital plant-animal mutualisms. olivetreepeople.comincidecoder.com

Ecological Significance as a Volatile Organic Compound

As a biogenic volatile organic compound (BVOC), this compound has a broader ecological impact beyond direct signaling. mdpi.com VOCs are critical in mediating interactions between organisms and are involved in atmospheric processes. mdpi.com

Once released into the atmosphere, farnesol and other reactive sesquiterpenes can interact with atmospheric oxidants like ozone and hydroxyl radicals. nih.govrsc.org This reaction can be very rapid; the estimated atmospheric half-life for vapor-phase farnesol reacting with hydroxyl radicals is approximately 1.4 hours. nih.gov These reactions contribute to the formation of secondary organic aerosols (SOAs), which are microscopic particles that can affect air quality and climate by scattering sunlight and acting as seeds for cloud formation. rsc.orgnoaa.gov Although sesquiterpenes like farnesol are typically present in the atmosphere at lower concentrations than other BVOCs such as isoprene (B109036), their high reactivity means they can play a significant role in local atmospheric chemistry, particularly during periods of high emissions, such as following widespread herbivore outbreaks. frontiersin.orgrsc.org

Contribution to Atmospheric Chemical Processes

As a reactive BVOC, this compound is subject to rapid degradation in the troposphere, primarily through reactions with key oxidants. These chemical interactions influence atmospheric composition and can contribute to the formation of secondary atmospheric pollutants.

The primary removal pathways for this compound in the atmosphere are gas-phase reactions with the hydroxyl radical (OH) and ozone (O₃). The estimated rate constant for the reaction with OH radicals is approximately 2.7 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 25°C. This rapid reaction corresponds to an estimated atmospheric half-life of about 1.4 hours, assuming a typical atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³. The reaction with ozone is even faster, with an estimated rate constant of 1.3 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 25°C. This results in a very short atmospheric half-life of approximately 13 minutes at a representative atmospheric ozone concentration of 7 x 10¹¹ molecules per cm³. These short lifetimes indicate that this compound is primarily a local to regional atmospheric influencer, being largely removed from the atmosphere close to its emission sources.

The oxidation of sesquiterpenes like this compound is a significant pathway for the formation of secondary organic aerosols (SOA). While specific SOA yields for this compound are not extensively documented, studies on the closely related sesquiterpene, α-farnesene, demonstrate high SOA formation potential. For instance, the ozonolysis of α-farnesene has been shown to have an average SOA yield of 0.53, with photooxidation yielding 0.55 and nitrate (B79036) radical reactions resulting in a yield of 1.19. Given the structural similarities, it is expected that this compound also contributes significantly to SOA formation. The degradation products of farnesol and other terpenes can include smaller, more oxidized volatile compounds and less volatile compounds that partition to the aerosol phase, influencing cloud condensation nuclei activity and regional air quality.

Atmospheric ProcessKey ReactantEstimated Rate Constant (at 25°C)Estimated Atmospheric Half-life
Oxidation Hydroxyl Radical (OH)2.7 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹~1.4 hours
Ozonolysis Ozone (O₃)1.3 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹~13 minutes
SOA Formation O₃, OH, NO₃High (by analogy to α-farnesene)-

Role in Inter-Plant Signaling and Allelopathy

Beyond its atmospheric interactions, this compound functions as a chemical messenger in the ecosphere, influencing the growth and defense mechanisms of neighboring plants.

Research has demonstrated that exogenous application of this compound can elicit defense responses in plants, indicating its role in inter-plant communication. In one study, treatment of tomato (Solanum lycopersicum ) plants with this compound led to the upregulation of specific plant defense-related genes. For instance, at a concentration of 100 µM, a significant increase in the expression of the defense gene TomLoxA was observed. This suggests that plants can perceive this compound released from neighboring plants as a signal of potential threat, priming their own defense systems.

The allelopathic potential of this compound, its ability to inhibit the growth of competing plant species, is an area of active investigation. Essential oils rich in terpenes, including farnesol, have been shown to possess significant allelopathic properties, affecting seed germination and seedling growth of various plant species. While comprehensive studies on the isolated effects of this compound are emerging, the existing body of research on terpene-rich essential oils provides strong evidence for its role as an allelochemical. These compounds can disrupt cellular processes in target plants, leading to reduced germination rates and stunted growth, thereby providing a competitive advantage to the emitting plant.

Plant SpeciesConcentration of this compoundObserved Effect
Tomato (Solanum lycopersicum)100 µMUpregulation of defense gene TomLoxA

Further research is needed to fully elucidate the specific mechanisms and ecological significance of this compound in plant-plant interactions and its precise contribution to the complex blend of volatile signals in various ecosystems.

Advanced Analytical Methodologies for Structural and Quantitative Analysis

Extraction and Sample Preparation for Volatile Compound Analysis

The initial and critical step in the analysis of volatile compounds like 3,7,11-Trimethyldodeca-2,6-dien-1-ol is its extraction from the sample matrix. The choice of method depends on the nature of the sample and the concentration of the analyte.

Headspace Solid Phase Microextraction (HS-SPME) is a widely utilized technique for the extraction of volatile and semi-volatile compounds from complex matrices. nih.gov This method is valued for its simplicity, efficiency, and the integration of sampling, pre-concentration, and sample introduction into a single step. nih.gov In a typical HS-SPME procedure, a fiber coated with a specific sorbent material, such as polydimethylsiloxane (B3030410) (PDMS), is exposed to the headspace above the sample. nih.gov The volatile compounds, including this compound, adsorb onto the fiber. The fiber is then retracted and introduced into the injector port of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov The selection of the fiber coating is crucial; for non-polar compounds like sesquiterpenoids, PDMS is a suitable choice. nih.gov

Other established methods for extracting volatile compounds include hydrodistillation and steam distillation, which are traditional techniques for obtaining essential oils from plant materials. unito.it These methods involve heating the sample with water or steam to vaporize the volatile components, which are then condensed and collected. While effective, these methods can sometimes lead to thermal degradation or rearrangement of analytes.

Solvent-based extraction techniques, including miniaturized versions like single-drop microextraction (SDME) and liquid-phase microextraction (LPME), offer alternative approaches for isolating VOCs from aqueous samples. researchgate.net

Chromatographic Separation Techniques

Once extracted, the volatile fraction is typically analyzed using gas chromatography (GC), which separates the individual components of the mixture based on their volatility and interaction with a stationary phase within a capillary column.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. phytochemia.com After separation on the GC column, the eluting compounds are passed through a hydrogen-air flame. phytochemia.com The combustion of organic molecules like this compound produces ions, generating an electrical current that is measured by electrodes. phytochemia.com The resulting signal is proportional to the amount of carbon atoms in the analyte, making FID a highly sensitive detector for nearly all organic compounds. phytochemia.com

The identification of compounds in GC-FID is based on their retention time, which is the time it takes for a compound to travel through the column. However, since different compounds can have similar retention times, identification is often confirmed by comparing the retention indices (e.g., Kovats' retention index) with those of known standards run under the same conditions. nist.govnist.gov

Table 1: Kovats' Retention Indices (I) for this compound (trans,trans-Farnesol isomer) on Various Non-Polar GC Columns.
Column Active PhaseRetention Index (I)Reference
BP-11711Srivastava, Srivastava, et al., 2006 nist.gov
DB-51713Morteza-Semnani, Azadbakht, et al., 2004 nist.gov
HP-5MS1695Baranauskiene, Venskutonis, et al., 2003 nist.gov
BPX-51722Fournier, Hadjiakhoondi, et al., 1997 nist.gov
DB-11658Sonboli, Azizian, et al., 2007 nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the definitive identification of volatile compounds. nih.gov This hyphenated technique couples the powerful separation capabilities of GC with the detailed structural information provided by mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron ionization (EI). The resulting charged molecules and their fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). ub.edu

The output of a GC-MS analysis is a total ion chromatogram (TIC), which is similar to a GC-FID chromatogram, and a mass spectrum for each chromatographic peak. The mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to reference spectra in databases. ub.edu

High-Resolution Gas Chromatography–Fourier Transform Infrared Spectroscopy (HRGC–FTIR) is a powerful analytical tool that provides complementary information to GC-MS. nih.gov While MS provides information about the mass of the molecule and its fragments, FTIR provides information about the functional groups present in the molecule based on the absorption of infrared radiation. nih.gov This technique is particularly useful for distinguishing between isomers (compounds with the same chemical formula but different structures) that may produce very similar or identical mass spectra. nih.gov As compounds elute from the GC, they pass through a light pipe or are deposited onto a cryogenic surface, where their infrared spectrum is recorded on-the-fly. nih.govrsc.org The combination of retention time data and a unique IR spectrum allows for highly specific compound identification. nih.gov

Spectrometric and Spectroscopic Characterization Protocols

The final step in the analytical process is the detailed characterization of the compound using spectrometric and spectroscopic data, primarily focusing on the mass spectrum.

The identification of this compound by GC-MS relies heavily on the analysis of its mass fragmentation pattern and comparison with established spectral libraries. The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library that is a critical resource for chemists worldwide. jordilabs.com

When a molecule like this compound (molecular weight: 222.37 g/mol ) is subjected to standard 70 eV electron ionization, it fragments in a predictable and reproducible manner. nist.govnist.gov The resulting mass spectrum shows a pattern of fragment ions at specific m/z values. Analysis of the mass spectrum of farnesol (B120207) isomers reveals characteristic fragment ions.

The unknown spectrum is searched against the library, and a list of potential matches is generated based on a similarity score, often called a "Match Factor". jordilabs.com NIST's search algorithm calculates a Match Factor (and a Reverse Match Factor, which ignores peaks in the unknown spectrum that are not in the library spectrum) on a scale typically up to 999, where a higher score indicates a better match. jordilabs.com An experienced chemist will verify the results, considering the match quality, retention index data, and the chemical context of the sample. jordilabs.comnih.gov

Table 2: Characteristic Mass Fragments for Farnesol Isomers (Electron Ionization).
m/z (Mass-to-Charge Ratio)Relative IntensityPossible Fragment Ion
41HighC3H5+
69HighC5H9+
81MediumC6H9+
93MediumC7H9+
107LowC8H11+
121LowC9H13+
136LowC10H16+

Note: The molecular ion peak (M+) at m/z 222 is often weak or absent in the electron ionization spectra of acyclic terpenoid alcohols due to extensive fragmentation.

Stereoselective Chemical Synthesis and Structural Derivatization

Methodologies for Stereocontrolled Synthesis of 3,7,11-Trimethyldodeca-2,6-dien-1-OL Isomers

The synthesis of the four possible olefin stereoisomers of farnesol (B120207)—(2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z)—relies on stereoselective methods that control the geometry of the trisubstituted double bonds. Key starting materials for these syntheses are often geranylacetone (B162166) and nerylacetone (B1225463), which provide the carbon skeleton with a pre-existing stereochemistry at the C6 double bond.

One prominent strategy involves the use of the Horner-Wadsworth-Emmons (HWE) reaction , which is highly effective for the synthesis of (E)-alkenes. For instance, the condensation of geranylacetone or nerylacetone with triethyl phosphonoacetate typically yields the (2E)-isomers of the corresponding farnesoic acid esters, which can then be reduced to the desired (2E)-farnesol isomers.

Conversely, to favor the formation of (2Z)-isomers, a modified Wittig reaction employing β-oxido ylides (also known as the Schlosser modification) has been successfully applied. This approach allows for the stereoselective synthesis of (Z)-alkenes from ketones. By carefully selecting the appropriate starting ketone (geranylacetone or nerylacetone) and applying either the HWE or the modified Wittig reaction, all four geometric isomers of farnesol can be synthesized.

Starting Material Reaction Major Product Isomer
GeranylacetoneHorner-Wadsworth-Emmons(2E,6E)-Farnesol
GeranylacetoneModified Wittig(2Z,6E)-Farnesol
NerylacetoneHorner-Wadsworth-Emmons(2E,6Z)-Farnesol
NerylacetoneModified Wittig(2Z,6Z)-Farnesol

Enantioselective and Diastereoselective Synthesis Approaches

While farnesol itself is an achiral molecule, the synthesis of its chiral analogues and derivatives with high stereocontrol is of significant interest for investigating their interactions with biological targets. Enantioselective and diastereoselective strategies are employed to introduce stereogenic centers into the farnesol backbone or its precursors.

Enzymatic reactions offer a powerful tool for achieving high enantioselectivity. For instance, terpene synthases can catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) and its analogues, often with high stereocontrol, to produce a variety of cyclic sesquiterpenoids. The use of modified or engineered enzymes can further expand the scope of accessible chiral structures.

Diastereoselective cycloaddition reactions have been utilized in the synthesis of complex farnesol analogues, such as those that act as farnesyltransferase inhibitors. For example, a [4+2] cycloaddition between a diene and a dienophile can be controlled to favor the formation of one diastereomer over another by carefully selecting the reaction conditions, such as pressure and temperature, or by using chiral auxiliaries. One study reported that a high-pressure cycloaddition led to the syn diastereomer with 90% diastereomeric excess, while thermal conditions favored the anti diastereomer with the same selectivity. acs.org

Investigation of Synthetic Routes to Analogues and Precursors

The synthesis of farnesol analogues and precursors is crucial for structure-activity relationship (SAR) studies and for providing the building blocks for more complex molecules.

Precursors: As mentioned, geranylacetone and nerylacetone are key precursors for the stereoselective synthesis of farnesol isomers. Geranylacetone can be synthesized from geraniol (B1671447) by reaction with ethyl acetoacetate (B1235776) followed by decarboxylation. Another route involves the Carroll rearrangement of the linalyl ester of ethyl acetoacetate.

Analogues: A variety of farnesol analogues have been synthesized to probe their biological functions. One notable approach is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, to create triazole-containing farnesol analogues. nih.gov In this method, isoprene (B109036) units of farnesol are replaced by 1,4-disubstituted 1,2,3-triazole rings. This strategy has been employed to generate libraries of polar farnesol and farnesyl diphosphate analogues for biological screening. nih.gov

Another strategy for creating analogues involves the enzymatic conversion of farnesol derivatives. For example, squalene-hopene cyclase can catalyze the cyclization of farnesol to produce bicyclic sesquiterpenes.

Derivatization Strategies for Enhanced Bioactivity or Stability

Derivatization of this compound is a common strategy to modulate its physicochemical properties, such as stability and solubility, and to enhance its biological activity.

Enhanced Bioactivity: Derivatization can lead to compounds with significantly improved therapeutic potential. For example, hybrids of farnesylthiosalicylic acid (FTS) with various diamines have been synthesized and evaluated as anti-tumor agents. nih.gov The resulting mono-amide derivatives demonstrated potent anti-proliferative activity against several human cancer cell lines, with some compounds showing greater potency than the established anti-cancer drug sorafenib. nih.gov These derivatives were also found to induce apoptosis and inhibit Ras-related signaling pathways. nih.gov

The following table summarizes the anti-proliferative activity of a selected farnesylthiosalicylamide derivative compared to its precursor and a standard drug.

Compound Cancer Cell Line IC₅₀ (μM)
FTS-monoamide 10fSMMC-77213.78 - 7.63
FTSSMMC-7721> 50
SorafenibSMMC-77219.12 - 22.9

Enhanced Stability and Solubility: A significant challenge with farnesol and some of its derivatives is their poor water solubility and potential for degradation through oxidation. Derivatization can address these issues. For instance, the synthesis of water-soluble derivatives of chiral gossypol, a compound that can be conceptually related to sesquiterpenoid structures, has been achieved through modification with amino acids. This not only improved solubility but also enhanced anti-HIV activity.

Encapsulation of farnesol into polymeric micelles or loading it into macromolecular nanogels is another strategy to increase its stability and improve its dispersion in aqueous systems. This approach can also enhance its antibiofilm activity by prolonging the contact time with microbial cells.

Emerging Research Frontiers and Interdisciplinary Applications

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of farnesol (B120207) originates from the isoprenoid pathway, with farnesyl pyrophosphate (FPP) serving as its direct precursor. wikipedia.orgresearchgate.net While the core enzymatic steps are established, current research is focused on identifying novel enzymes and intricate regulatory networks that govern its production in various organisms.

In the fungus Candida albicans, farnesol acts as a quorum-sensing molecule that influences morphological transitions. wikipedia.orgunl.edu Studies have begun to unravel the complex transcriptional networks that regulate its synthesis and secretion. By screening a library of transcription regulator knockout mutants, researchers have identified multiple regulators that significantly impact farnesol accumulation. unl.edunih.gov This suggests that farnesol production is not governed by a simple linear pathway but is instead integrated into broader cellular processes such as cell cycle progression, stress responses, and morphogenesis. unl.edunih.gov For instance, certain mutants showed not only altered production levels but also a different secretion pattern, pointing towards specific regulatory control over both synthesis and transport. unl.edu

In plants, where farnesol is a precursor to a vast array of sesquiterpenoids, research is uncovering the diversity and specificity of terpene synthases and phosphatases. mdpi.com The cyclization of FPP by various synthases leads to the incredible diversity of sesquiterpene skeletons found in nature. mdpi.com Recent studies in fungi have also identified enzymes with previously unknown activities, such as a cyclase that converts an acetylated trichothecene (B1219388) intermediate, derived ultimately from FPP, into its cyclic form. mdpi.com The discovery of such novel enzymes is crucial for understanding the full biosynthetic potential stemming from farnesol and its precursors.

Future research will likely focus on:

Characterizing novel synthases and phosphatases: Identifying and functionally characterizing new enzymes from a wider range of organisms to understand the evolutionary diversification of farnesol metabolism.

Mapping regulatory pathways: Using systems biology approaches to map the complete signaling and regulatory cascades that control farnesol biosynthesis in response to environmental cues.

Investigating post-transcriptional regulation: Exploring the roles of microRNAs and other post-transcriptional modifications in fine-tuning the expression of biosynthetic genes.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of farnesol's role in biological systems requires the integration of data from various "omics" platforms, including genomics, transcriptomics, and metabolomics. This multi-omics approach allows researchers to connect genetic potential with transcriptional activity and the resulting metabolic phenotype.

Transcriptomic studies, such as those using RNA-Sequencing, have been instrumental in revealing the global cellular response to farnesol. In the pathogenic yeast Candida auris, exposure to farnesol resulted in significant changes in the expression of over 1,700 genes. nih.govresearchgate.net Upregulated genes were often related to oxidative stress responses and transmembrane transport, indicating the cell's efforts to detoxify and expel the compound. nih.govresearchgate.net Similar studies in other fungi have also highlighted farnesol's impact on genes involved in iron homeostasis and ergosterol (B1671047) biosynthesis. researchgate.netnih.gov

Metabolomic analyses complement transcriptomic data by providing a direct snapshot of the metabolic state of the cell. In medicinal plants, combining metabolomics with multivariate analysis helps to elucidate complex biosynthetic pathways, including those for sesquiterpenoids derived from farnesol. youtube.com By correlating gene expression profiles with metabolite accumulation, researchers can identify candidate genes encoding key enzymes in the pathway. frontiersin.org For example, in stem-chicory, the expression of specific germacrene A-synthase genes correlated positively with the content of certain sesquiterpene lactones, supporting the idea that biosynthesis is regulated at the transcriptional level. frontiersin.org

The integration of these datasets provides a powerful tool for:

Pathway Discovery: Identifying novel biosynthetic pathways and the genes involved.

Regulatory Network Mapping: Understanding how different layers of biological information (genome, transcriptome, metabolome) interact to control farnesol production and response.

Biomarker Identification: Pinpointing specific genes or metabolites that can serve as markers for farnesol production or exposure.

A recent study on a microbial consortium used for bioplastic production combined transcriptomics and metabolomics to understand the effect of farnesol. The data revealed that farnesol, produced by the fungus Ophiostoma piceae, stimulated the accumulation of polyhydroxyalkanoates (PHA) in the bacterium Pseudomonas putida by increasing its cell proliferation. acs.org

Omics Approach Organism/System Key Findings Reference
TranscriptomicsCandida aurisFarnesol exposure altered the expression of 1,766 genes, upregulating those for oxidative stress and transport. nih.govresearchgate.net
Transcriptomics & MetabolomicsStem-ChicoryCorrelated expression of sesquiterpenoid synthase genes with the accumulation of sesquiterpene lactones. frontiersin.org
Transcriptomics & MetabolomicsMicrobial ConsortiumFarnesol from O. piceae increased proliferation of P. putida, boosting bioplastic production. acs.org

Development of Sustainable Production Methods from Renewable Resources

The industrial demand for farnesol, driven by its use in perfumery and as a precursor for other chemicals, has spurred research into sustainable production methods. wikipedia.org While chemical synthesis is possible, biotechnological production using engineered microorganisms offers a more environmentally friendly alternative utilizing renewable feedstocks. google.comnih.gov

Metabolic engineering of bacteria like Escherichia coli and yeast like Saccharomyces cerevisiae has been a primary focus. The strategy typically involves introducing a heterologous mevalonate (B85504) (MVA) pathway to increase the supply of the precursor FPP. nih.gov From there, specific phosphatases are needed to convert FPP to farnesol. Researchers have found that certain endogenous phosphatases in E. coli, such as PgpB and YbjG, can perform this conversion, and their overexpression significantly boosts farnesol titers. nih.gov

Key strategies in metabolic engineering for farnesol production include:

Pathway Engineering: Introducing and optimizing heterologous biosynthetic pathways (e.g., the MVA pathway) to enhance precursor supply.

Enzyme Screening: Identifying and overexpressing efficient FPP synthases and phosphatases to drive the conversion to farnesol. nih.gov

Host Strain Optimization: Modifying the host's central metabolism to direct more carbon flux towards the isoprenoid pathway.

Fermentation Process Development: Optimizing fermentation conditions, such as using two-phase fermentation to extract the product and reduce toxicity, to maximize yield. nih.gov

Using these approaches, researchers have successfully engineered E. coli to produce significant quantities of farnesol, with one study reporting a titer of 526.1 mg/L. nih.gov Another study focused on producing the specific isomer Z,Z-Farnesol in E. coli, achieving a titer of 572.13 mg/L through enzyme screening and protein engineering. nih.gov The use of agro-industrial residues, such as brewer's spent grain and waste cooking oil, as cheap substrates is also being explored to improve the economic viability of these bioprocesses. acs.org

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are becoming indispensable tools for studying farnesol at the molecular level. These in silico methods provide insights into its interactions with proteins and its role in biosynthetic pathways, complementing experimental data.

Molecular docking studies have been used to predict how farnesol binds to the active sites of specific enzymes or protein targets. For instance, simulations have explored farnesol's interaction with the mTOR signaling pathway, a key regulator of cell growth implicated in cancer. nih.govresearchgate.net These studies calculated the binding affinity of farnesol to mTOR and its downstream effectors, suggesting a stable and strong interaction. nih.govresearchgate.net

Molecular dynamics simulations take this a step further by simulating the movement of atoms over time, providing a dynamic picture of the farnesol-protein complex. MD simulations lasting 50 nanoseconds have shown that farnesol can remain stably trapped within the active site of target proteins, maintaining a consistent binding orientation. nih.govresearchgate.net Such computational analyses are also used to guide protein engineering efforts. For example, the binding model of a Z,Z-FPP synthase was analyzed through homologous modeling and molecular docking to inform site-directed mutagenesis aimed at improving Z,Z-Farnesol production. nih.gov

These computational tools are being applied to:

Predict Protein-Ligand Interactions: Elucidate the binding modes and affinities of farnesol with various biological targets. nih.gov

Understand Enzyme Mechanisms: Model the catalytic steps of enzymes involved in farnesol biosynthesis to understand their substrate specificity and reaction mechanisms. nih.gov

Guide Metabolic Engineering: Inform the rational design of enzymes with improved catalytic efficiency or altered product profiles. nih.gov

Investigate Membrane Interactions: Simulate how farnesol, a hydrophobic molecule, interacts with and partitions into cellular membranes.

Computational Method Target System Key Insight Reference
Molecular Docking & MDmTOR Pathway ProteinsFarnesol shows stable and strong binding within the active sites, comparable to known inhibitors. nih.govresearchgate.net
Homologous Modeling & DockingZ,Z-FPP SynthaseProvided structural information to guide protein engineering for enhanced Z,Z-Farnesol production. nih.gov

Exploration of Undiscovered Ecological Functions and Chemical Interactions

While farnesol is well-known as a quorum-sensing molecule in C. albicans, its broader ecological roles and interactions with other organisms are still being uncovered. wikipedia.orgresearchgate.net It is a component of many essential oils, suggesting a role in plant defense or communication. wikipedia.orgresearchgate.net

Research is expanding to explore farnesol's function as an inter-kingdom signaling molecule. As seen in the bioplastic production consortium, farnesol produced by a fungus can influence the behavior of a bacterium. acs.org This highlights its potential to structure microbial communities. Farnesol has also been shown to have synergistic interactions with other natural compounds and conventional antibiotics, enhancing their antimicrobial activity. researchgate.netresearchgate.net For example, it can potentiate the activity of β-lactam antibiotics against resistant bacteria and shows synergistic antifungal effects when combined with other essential oil components like eugenol (B1671780) and geraniol (B1671447). researchgate.netresearchgate.net

Emerging areas of investigation include:

Interspecies Communication: Investigating how farnesol mediates interactions between different microbial species (fungi-bacteria) and between microbes and their hosts (plants or animals).

Anti-biofilm Activity: Exploring its potential to inhibit or disrupt biofilms of various pathogenic microbes, often in combination with other agents. researchgate.net

Ecological Roles in Plants: Determining its function in attracting pollinators, deterring herbivores, or acting as an allelopathic agent.

Novel Biological Activities: Screening for new therapeutic properties, building on its known anti-inflammatory and anti-cancer potential. nih.gov

The discovery that farnesol can act as a potent endogenous inhibitor of certain types of voltage-gated Ca2+ channels in mammals suggests a deeply conserved, fundamental role in cell physiology that predates its function as a hormone precursor in insects. nih.gov This opens up entirely new avenues for understanding its significance across all eukaryotic life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.